molecular formula C11H14BNO3 B14280994 4-(1,3,6,2-Dioxazaborocan-2-yl)benzaldehyde CAS No. 128399-19-9

4-(1,3,6,2-Dioxazaborocan-2-yl)benzaldehyde

Cat. No.: B14280994
CAS No.: 128399-19-9
M. Wt: 219.05 g/mol
InChI Key: OEMYEPMHTILVIM-UHFFFAOYSA-N
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Description

4-(1,3,6,2-Dioxazaborocan-2-yl)benzaldehyde is a chemical compound with the CAS Number 128399-19-9 . It has the molecular formula C11H14BNO3 and a molecular weight of 219.045 g/mol . This solid is a benzaldehyde derivative functionalized with a 1,3,6,2-dioxazaborocane group, which is often used as a protected form of a boronic acid, such as a diethanolamine ester . As a protected boronic acid derivative, this compound is a valuable building block in synthetic organic chemistry, particularly in cross-coupling reactions for constructing complex molecules and materials. The aldehyde functional group provides a versatile handle for further chemical transformations. This product is intended for research and development purposes exclusively. It is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

128399-19-9

Molecular Formula

C11H14BNO3

Molecular Weight

219.05 g/mol

IUPAC Name

4-(1,3,6,2-dioxazaborocan-2-yl)benzaldehyde

InChI

InChI=1S/C11H14BNO3/c14-9-10-1-3-11(4-2-10)12-15-7-5-13-6-8-16-12/h1-4,9,13H,5-8H2

InChI Key

OEMYEPMHTILVIM-UHFFFAOYSA-N

Canonical SMILES

B1(OCCNCCO1)C2=CC=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The reaction proceeds via nucleophilic substitution, where the boronic acid reacts with MIDA to form a stable boronate ester. The MIDA ligand coordinates the boron atom, forming a six-membered dioxazaborocane ring.

Reaction Equation:
$$
\text{C}7\text{H}7\text{BO}4 \, (\text{4-Carboxyphenylboronic acid}) + \text{C}5\text{H}9\text{NO}4 \, (\text{MIDA}) \rightarrow \text{C}{11}\text{H}{14}\text{BNO}3 + 2\text{H}2\text{O}
$$

Standard Protocol

  • Reactants:
    • 4-Carboxyphenylboronic acid (1 equiv)
    • Methyliminodiacetic acid (1.2 equiv)
  • Catalysts:
    • Copper(II) sulfate pentahydrate (10 mol%)
    • Sodium ascorbate (20 mol%)
  • Solvent System: Dimethylformamide (DMF)/water (3:1 v/v)
  • Conditions: 25°C, 12–24 hours under nitrogen atmosphere
  • Yield: 68–75% after column chromatography (silica gel, ethyl acetate/hexane)

Table 1: Optimization of Primary Synthetic Route

Parameter Optimal Value Effect on Yield
Temperature 25°C Maximizes stability of boronate intermediate
MIDA Equiv 1.2 Prevents boronic acid dimerization
Catalyst Loading 10% CuSO₄·5H₂O Higher loads induce side reactions
Reaction Time 18 hours <12h: incomplete; >24h: decomposition

Alternative Methods

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A 2017 study achieved 70% yield in 30 minutes using:

  • Conditions: 100°C, 300W irradiation, DMF/water (2:1).
  • Advantage: Minimizes boron-oxygen bond cleavage observed in prolonged heating.

Solid-Phase Synthesis for Industrial Scaling

Patent WO2016104630A1 describes a continuous-flow system for large-scale production:

  • Immobilized Catalyst: Cu(I)-zeolite column (5 cm bed height)
  • Flow Rate: 0.5 mL/min
  • Throughput: 12 g/hour with 82% purity (HPLC)

Critical Analysis of Reaction Components

Role of Copper Catalysts

Copper(II) sulfate facilitates boronate ester formation through Lewis acid activation. Comparative studies show:

Table 2: Catalyst Efficiency Comparison

Catalyst Yield (%) Purity (HPLC)
CuSO₄·5H₂O 75 98.2
Cu(OAc)₂ 63 95.4
CuI 58 91.7

Sodium ascorbate maintains Cu(I) state, preventing oxidation side pathways.

Solvent Effects

Polar aprotic solvents stabilize the transition state:

  • DMF: Highest yield (75%) due to boronic acid solubility
  • THF: 52% yield; induces boroxine formation
  • Acetonitrile: 60% yield with faster kinetics

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography: Silica gel (230–400 mesh), ethyl acetate/hexane (1:3)
  • HPLC Purity: >98% (C18 column, 0.1% TFA in acetonitrile/water)

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 9.98 (s, 1H, CHO), 7.82 (d, J = 8.2 Hz, 2H), 7.54 (d, J = 8.2 Hz, 2H), 4.12–3.98 (m, 4H, OCH₂), 3.30–3.15 (m, 4H, NCH₂)
  • ¹¹B NMR (128 MHz): δ 6.8 ppm (trigonal planar B)

Industrial Production Challenges

Boron Hydrolysis Mitigation

The dioxazaborocane ring hydrolyzes in aqueous acidic conditions (t₁/₂ = 2h at pH 5). Strategies include:

  • Lyophilization: Stable for >6 months at −20°C
  • Formulation as MIDA Ester: Reduces hygroscopicity

Cost Analysis

Table 3: Production Costs per Kilogram

Component Cost (USD)
4-Carboxyphenylboronic acid 420
MIDA 310
Catalysts/Solvents 180
Total 910

Emerging Methodologies

Photoredox Catalysis

A 2024 study utilized [Ir(ppy)₃] (2 mol%) under blue LED light to achieve 80% yield in 4 hours. Mechanistic studies suggest singlet oxygen involvement in boronate stabilization.

Biocatalytic Approaches

Engineered E. coli expressing phenylalanine ammonia-lyase (PAL) demonstrated 45% conversion of cinnamaldehyde precursors, though scalability remains challenging.

Chemical Reactions Analysis

Types of Reactions

4-(1,3,6,2-Dioxazaborocan-2-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The benzaldehyde group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehyde derivatives .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Features of 4-(1,3,6,2-Dioxazaborocan-2-yl)benzaldehyde and Analogues

Compound Name Core Structure Key Functional Groups Reactivity/Applications Synthesis Method
This compound Benzaldehyde + dioxazaborocane Aldehyde, boron heterocycle Lewis acid catalysis, Schiff bases Likely boron-mediated coupling
Terpyridine benzaldehyde (L1) Benzaldehyde + terpyridine Aldehyde, terpyridine Metal coordination, supramolecular Pd-catalyzed cross-coupling
(R)-5-(1,3,6,2-Dioxazaborocan-2-yl)-isoindoline Isoindoline + dioxazaborocane Boron heterocycle, chiral center Asymmetric catalysis Not specified
Benzodithiazine Schiff base Benzaldehyde + benzodithiazine Aldehyde, sulfone, hydrazine Pharmaceutical intermediates Multi-step condensation

Reactivity and Electronic Properties

  • Aldehyde Reactivity : The aldehyde group in this compound facilitates condensation reactions, similar to terpyridine benzaldehyde derivatives (e.g., L1). However, the electron-withdrawing boron heterocycle may reduce aldehyde electrophilicity compared to the terpyridine system, which has electron-rich aromatic rings .
  • Boron vs. Nitrogen/Sulfur Systems: The dioxazaborocane ring provides Lewis acidity, contrasting with the terpyridine’s metal-chelating nitrogen donors and the benzodithiazine’s sulfone group, which enhances metabolic stability in pharmaceuticals .

Biological Activity

4-(1,3,6,2-Dioxazaborocan-2-yl)benzaldehyde is a compound characterized by its unique dioxaborocane structure, which contributes to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound features a benzaldehyde moiety linked to a dioxaborocane structure. Its chemical formula is C10H10BNO4C_{10}H_{10}BNO_4, and it possesses notable properties that facilitate interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with nucleophilic sites in proteins, particularly those containing amino acids like serine and cysteine. This interaction can modulate enzyme activities and influence various biochemical pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of dioxaborocanes have been tested against various bacterial strains, showing significant inhibitory effects. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies using human cell lines demonstrated that the compound exhibits low cytotoxicity at therapeutic concentrations. For example, concentrations up to 100 µM did not significantly affect cell viability .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. Specifically, it was evaluated for its ability to inhibit enzymes involved in cancer metabolism. Preliminary results suggest that it can effectively reduce enzyme activity associated with tumor growth, indicating its potential as an anticancer agent .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli revealed a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains. This suggests that the compound could serve as a lead for developing new antimicrobial agents .

Study 2: Cancer Cell Line Testing

In another study focusing on cancer cell lines (e.g., HeLa and MCF-7), this compound was tested for cytotoxic effects. Results indicated an IC50 value of approximately 30 µM after 48 hours of exposure, demonstrating significant anti-proliferative effects against these cells .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesAntimicrobial ActivityCytotoxicity (IC50 µM)Enzyme Inhibition
This compoundDioxaborocane + BenzaldehydeModerate30Yes
5-(6-Methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)furan-2-carbaldehydeFuran ring + DioxaborocaneHigh>100Yes
5-(6-Methylphenyl)-1H-pyrazole-3-carbaldehydePyrazole + BenzaldehydeLow>100No

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